Alginate lyase

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

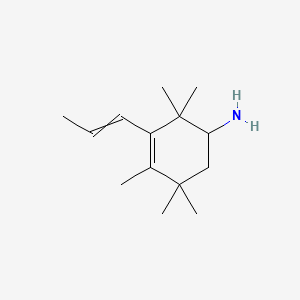

分子式 |

C14H25N |

|---|---|

分子量 |

207.35 g/mol |

IUPAC名 |

2,2,4,5,5-pentamethyl-3-prop-1-enylcyclohex-3-en-1-amine |

InChI |

InChI=1S/C14H25N/c1-7-8-11-10(2)13(3,4)9-12(15)14(11,5)6/h7-8,12H,9,15H2,1-6H3 |

InChIキー |

LPQSWFPLDCZNCO-UHFFFAOYSA-N |

正規SMILES |

CC=CC1=C(C(CC(C1(C)C)N)(C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Diverse World of Alginate Lyases

For Researchers, Scientists, and Drug Development Professionals

Alginate lyases, a class of enzymes that catalyze the degradation of alginate, are gaining significant attention in various scientific and industrial fields, including biofuel production, functional food development, and pharmaceuticals. Their ability to break down the complex polysaccharide alginate into smaller, often bioactive, oligosaccharides makes them invaluable tools. This technical guide provides an in-depth overview of the different types of alginate lyases, their classification, structural features, and modes of action.

Classification Based on Substrate Specificity

Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronate (M) and its C5-epimer α-L-guluronate (G) residues, arranged in blocks of consecutive M residues (polyM), G residues (polyG), or alternating M and G residues (polyMG). The primary classification of alginate lyases is based on their preferential cleavage of these blocks.

-

Poly(β-D-mannuronate) Lyase (PolyM Lyase; EC 4.2.2.3): These enzymes primarily cleave the glycosidic bonds within the polyM blocks of the alginate chain.

-

Poly(α-L-guluronate) Lyase (PolyG Lyase; EC 4.2.2.11): These lyases specifically target and cleave the glycosidic linkages within the polyG blocks.

-

Bifunctional Lyases: A significant number of alginate lyases exhibit activity towards both polyM and polyG blocks, and are thus termed bifunctional. Some may also cleave the bonds in the alternating polyMG regions.

It is important to note that while an enzyme may be classified as polyM or polyG specific, it often displays some level of activity on the other homopolymeric block.

Classification Based on Mode of Action

The manner in which alginate lyases cleave the polysaccharide chain provides another critical layer of classification.

-

Endolytic Alginate Lyases: These enzymes cleave glycosidic bonds at random internal sites within the alginate polymer. This mode of action leads to a rapid decrease in the viscosity of the alginate solution and the production of a mixture of unsaturated oligosaccharides of varying lengths.

-

Exolytic Alginate Lyases: In contrast, exolytic lyases act on the ends of the alginate chain or on oligosaccharides, sequentially cleaving off monomers or dimers. This results in the production of well-defined, smaller molecular weight products.

The interplay between endolytic and exolytic alginate lyases is crucial for the complete degradation of alginate into monosaccharides.

Experimental Workflow for Alginate Lyase Action

Caption: General workflow of alginate degradation by endolytic and exolytic lyases.

Classification Based on Amino Acid Sequence Similarity (Polysaccharide Lyase Families)

The Carbohydrate-Active enZYmes (CAZy) database classifies polysaccharide lyases into families based on their amino acid sequence similarities. Alginate lyases are found distributed across several PL families, indicating their diverse evolutionary origins. The major families containing alginate lyases include PL5, PL6, PL7, PL8, PL14, PL15, PL17, PL18, PL31, PL32, PL34, PL36, PL38, PL39, and PL41.

This classification is particularly useful for predicting the potential function and structure of newly discovered enzymes. For instance, most endolytic bacterial alginate lyases are found in PL5 and PL7, while exolytic lyases are frequently classified in PL15 and PL17. Bifunctional alginate lyases are often found in the PL18 family.

Classification Based on Three-Dimensional Structure

The three-dimensional structure of an enzyme dictates its function. Alginate lyases have been categorized into three main structural folds.

-

β-Jelly Roll Fold: This is the most common fold observed in alginate lyases and is characteristic of enzymes belonging to the PL7, PL14, and PL18 families. The structure is composed of two antiparallel β-sheets that form a

Discovery and Isolation of Fungal Alginate Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of alginate lyase from fungal sources. Alginate lyases, enzymes that depolymerize alginate, are gaining significant interest in various biomedical and industrial applications, including the production of bioactive oligosaccharides for drug development. Fungi, particularly marine species, represent a promising and still largely untapped source of novel alginate lyases with unique properties.

Introduction to Alginate and Alginate Lyases

Alginate is a linear anionic polysaccharide primarily found in the cell walls of brown algae and as an exopolysaccharide in some bacteria.[1] It is a copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and its C5-epimer α-L-guluronic acid (G) residues, arranged in blocks of consecutive M residues (polyM), G residues (polyG), and alternating M and G residues (polyMG).[1]

Alginate lyases (EC 4.2.2.-) are a class of enzymes that catalyze the degradation of alginate via a β-elimination reaction, which results in the formation of a double bond between C4 and C5 of the uronic acid at the non-reducing end of the generated oligosaccharide.[1] Based on their substrate specificity, they are broadly classified as polyM-specific, polyG-specific, or bifunctional.[1]

Discovery of this compound-Producing Fungi

While alginate lyases have been extensively studied in bacteria, their discovery in fungi is a more recent development. Marine fungi, in particular, have emerged as a promising source of these enzymes, likely due to their ecological niche, which often involves the decomposition of brown algae.

Notable fungal species that have been identified as producers of this compound include:

-

Aspergillus oryzae : A marine isolate of this species, obtained from the brown alga Dictyota dichotoma, has been shown to produce an extracellular this compound.[2]

-

Paradendryphiella salina : This marine ascomycete, known to be a saprophyte of seaweeds, has been found to possess and secrete multiple alginate lyases.[3]

The discovery of these fungal sources opens up new avenues for identifying novel alginate lyases with potentially unique biochemical characteristics suitable for various biotechnological applications.

Methodologies for Discovery and Isolation

The process of discovering and isolating this compound from fungi involves a series of systematic experimental procedures, from initial screening to final purification and characterization.

Screening of Fungi for this compound Production

Objective: To identify fungal strains capable of producing extracellular this compound.

Principle: Fungi are cultured on a solid medium containing sodium alginate as the sole carbon source. Alginate-degrading fungi will secrete this compound, creating a zone of hydrolysis around the colony. This zone can be visualized by flooding the plate with a solution that precipitates the undigested alginate.

Detailed Protocol:

-

Media Preparation: Prepare a basal salt medium containing 3% NaCl, 0.2% KCl, 0.01% MgSO₄, 0.01% yeast extract, 0.05% peptone, and 2% (w/v) sodium alginate as the substrate.[4] Solidify the medium with an appropriate gelling agent. The pH of the medium should be adjusted to 6.5.[4]

-

Inoculation: Inoculate the plates with pure cultures of the fungal strains to be screened.

-

Incubation: Incubate the plates at 35°C for 3-4 days.[4]

-

Visualization of Hydrolysis Zone: Flood the plates with a 5% CaCl₂ solution.[4] A clear zone of clearance around a fungal colony against an opaque background of precipitated calcium alginate indicates this compound activity.

Enzyme Production and Extraction

Objective: To produce and harvest the crude extracellular this compound from a positive fungal strain.

Detailed Protocol:

-

Cultivation: Inoculate the selected fungal strain in a liquid basal salt medium (as described above but without the solidifying agent) containing sodium alginate as an inducer.

-

Incubation: Grow the culture at 35°C with shaking for optimal aeration. Monitor the growth of the fungus, and harvest the culture fluid before the onset of the stationary phase (e.g., after 48 hours for Aspergillus oryzae) by centrifugation to remove the fungal mycelia.[4]

-

Crude Enzyme Preparation: The cell-free supernatant contains the crude extracellular this compound.

Purification of this compound

Objective: To purify the this compound from the crude enzyme preparation to homogeneity.

Principle: A multi-step purification process involving precipitation and chromatographic techniques is employed to separate the this compound from other proteins in the culture supernatant.

Detailed Protocol:

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add solid ammonium sulfate to the crude enzyme solution to a specific saturation level (e.g., 60-80%) while stirring at 4°C. Collect the precipitate by centrifugation.

-

Dialysis: Dissolve the precipitate in a minimal volume of a suitable buffer (e.g., Tris-HCl) and dialyze it against the same buffer to remove the ammonium sulfate.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange chromatography column (e.g., DEAE-cellulose). Elute the bound proteins with a linear gradient of NaCl. Collect fractions and assay for this compound activity.

-

Size-Exclusion Chromatography: Pool the active fractions from the ion-exchange step, concentrate them, and load onto a size-exclusion chromatography column (e.g., Sephadex G-100). Elute with a suitable buffer and collect fractions.

-

Purity Analysis: Analyze the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

Enzyme Activity Assay

Objective: To quantify the activity of the this compound.

Principle: The activity of this compound is determined by measuring the increase in absorbance at 235 nm, which is characteristic of the unsaturated uronic acid product formed upon the enzymatic cleavage of alginate.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme solution and a substrate solution of sodium alginate in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by boiling the mixture for a few minutes.

-

Measurement: Measure the absorbance of the reaction mixture at 235 nm against a blank (containing heat-inactivated enzyme).

-

Unit Definition: One unit (U) of this compound activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.1 at 235 nm per minute under the specified assay conditions.

Alternatively, the amount of reducing sugars released can be quantified using the 3,5-dinitrosalicylic acid (DNS) method.[5]

Biochemical Characterization

Objective: To determine the key biochemical properties of the purified this compound.

Detailed Protocols:

-

Effect of pH on Enzyme Activity:

-

Assay the enzyme activity at different pH values using a range of buffers (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and glycine-NaOH buffer for alkaline pH).[4]

-

Incubate the enzyme in each buffer at the optimal temperature and measure the activity.

-

Plot the relative activity against pH to determine the optimal pH.

-

-

Effect of Temperature on Enzyme Activity:

-

Assay the enzyme activity at various temperatures (e.g., from 4°C to 50°C) at the optimal pH.[4]

-

Plot the relative activity against temperature to determine the optimal temperature.

-

-

Thermal Stability:

-

Pre-incubate the enzyme at different temperatures for a specific duration (e.g., 1 hour) without the substrate.[4]

-

Cool the samples and then assay the residual activity under optimal conditions.

-

Plot the residual activity against the pre-incubation temperature.

-

-

Effect of Metal Ions and Other Reagents:

-

Assay the enzyme activity in the presence of various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺, Cu²⁺) and reagents like EDTA and SDS at a fixed concentration.

-

Compare the activity to a control without any added reagent to determine the inhibitory or stimulatory effects.

-

-

Substrate Specificity:

-

Assay the enzyme activity using different substrates, including sodium alginate, polyM, and polyG, to determine the substrate preference of the enzyme.

-

-

Determination of Molecular Weight:

-

Estimate the molecular weight of the purified enzyme by SDS-PAGE using standard molecular weight markers.[4]

-

Quantitative Data on Fungal Alginate Lyases

The following table summarizes the available quantitative data for alginate lyases isolated from fungal sources.

| Fungal Species | Source of Isolation | Purification Method | Purification Fold | Specific Activity (U/mg) | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) |

| Aspergillus oryzae | Brown alga Dictyota dichotoma | Ammonium sulfate precipitation, DEAE-cellulose, Sephadex G-100 | 140 | Not reported | 45 and 50 (two polypeptides) | 6.5 | 35 |

| Paradendryphiella salina (PsAlg7A) | Marine | Recombinant expression and purification | Not reported | ~1400-1600 (estimated) | Not reported | 5.0 | 35 |

| Paradendryphiella salina (PsAlg7B) | Marine | Recombinant expression and purification | Not reported | Not reported | Not reported | 8.0 | Not reported |

| Paradendryphiella salina (PsAlg7C) | Marine | Recombinant expression and purification | Not reported | Not reported | Not reported | 8.0 | Not reported |

Note: Data for Paradendryphiella salina is based on comparative analysis with other PL7 family enzymes.[6]

Regulatory Mechanisms of this compound Production in Fungi

The regulation of polysaccharide-degrading enzymes, including alginate lyases, in fungi is a complex process primarily controlled at the transcriptional level.[6] The expression of these enzyme-encoding genes is typically induced by the presence of the specific polysaccharide or its degradation products and is often repressed in the presence of easily metabolizable carbon sources like glucose.[6]

While a detailed signaling pathway specifically for this compound induction in fungi is not yet fully elucidated, a generalized model can be proposed based on the known mechanisms for other carbohydrate-active enzymes (CAZymes) in fungi like Aspergillus.[7]

Generalized Signaling Pathway for Polysaccharide-Degrading Enzyme Induction in Fungi:

The presence of the polysaccharide (e.g., alginate) in the environment leads to a basal level of expression of the corresponding degrading enzymes. These enzymes break down the polysaccharide into smaller oligosaccharides, which can be taken up by the fungal cell. Inside the cell, these oligosaccharides or their further breakdown products act as inducer molecules. These inducers can bind to and activate specific transcription factors. The activated transcription factors then bind to the promoter regions of the genes encoding the polysaccharide-degrading enzymes, leading to a significant upregulation of their expression and secretion.

Caption: Generalized signaling pathway for the induction of this compound in fungi.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the discovery and isolation of this compound from fungi.

Caption: A comprehensive workflow for the discovery and isolation of fungal this compound.

Conclusion and Future Perspectives

Fungi represent a valuable and underexplored resource for the discovery of novel alginate lyases. The methodologies outlined in this guide provide a robust framework for the systematic screening, isolation, and characterization of these enzymes. Further research into the genetic and regulatory mechanisms governing this compound production in fungi will be crucial for optimizing their production and for the targeted discovery of enzymes with desired properties for applications in drug development, biotechnology, and biofuel production. The unique biochemical characteristics of fungal alginate lyases may offer advantages over their bacterial counterparts, making them attractive candidates for further investigation and industrial exploitation.

References

- 1. This compound: Review of major sources and classification, properties, structure-function analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. mdpi.com [mdpi.com]

- 5. vbn.aau.dk [vbn.aau.dk]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Expression-based clustering of CAZyme-encoding genes of Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PolyM-Specific vs. PolyG-Specific Alginate Lyases: Function, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alginate, a linear anionic polysaccharide derived from brown seaweed, is composed of blocks of β-D-mannuronate (M) and its C5 epimer, α-L-guluronate (G). The enzymatic degradation of alginate by alginate lyases into bioactive alginate oligosaccharides (AOS) has garnered significant interest across various fields, including pharmaceuticals and agriculture. Alginate lyases are classified based on their substrate specificity, primarily as polyM-specific (EC 4.2.2.3) and polyG-specific (EC 4.2.2.11) lyases. This technical guide provides an in-depth exploration of the distinct functions of these two classes of enzymes, their biochemical properties, and detailed protocols for their characterization.

Introduction to Alginate and Alginate Lyases

Alginate is a copolymer arranged in homopolymeric blocks of M residues (M-blocks) and G residues (G-blocks), as well as heteropolymeric sequences of alternating M and G residues (MG-blocks)[1][2]. The ratio and distribution of these blocks determine the physicochemical properties of the alginate[3].

Alginate lyases catalyze the cleavage of the glycosidic bonds in alginate via a β-elimination reaction, resulting in the formation of a double bond between C4 and C5 of the uronic acid at the non-reducing end of the generated oligosaccharide[4][5]. This specificity in cleaving either M-rich or G-rich regions of the alginate polymer is the primary distinction between polyM-specific and polyG-specific alginate lyases[4][5].

Core Functional Differences: PolyM- vs. PolyG-Specific Alginate Lyases

The fundamental difference between these two enzyme classes lies in their substrate preference, which dictates the type of alginate oligosaccharides they produce.

-

PolyM-specific alginate lyases (EC 4.2.2.3) preferentially cleave the glycosidic bonds within the poly-β-D-mannuronate (polyM) blocks of the alginate chain. Some also exhibit activity towards the M-G linkage[6][7]. The products are typically unsaturated oligo-mannuronates.

-

PolyG-specific alginate lyases (EC 4.2.2.11) primarily target the glycosidic linkages within the poly-α-L-guluronate (polyG) blocks. Their action yields unsaturated oligo-guluronates. While some are strictly specific to G-blocks, others can also cleave G-M linkages[6].

This specificity is crucial for the targeted production of AOS with defined structures and, consequently, specific biological activities. For instance, certain AOS have shown promise as antioxidants, anti-tumor agents, and plant growth promoters[8][9].

Data Presentation: Biochemical and Kinetic Properties

The following tables summarize key quantitative data for representative polyM-specific and polyG-specific alginate lyases, providing a basis for comparison.

Table 1: Biochemical Properties of Selected Alginate Lyases

| Enzyme Name | Source Organism | Specificity | Optimal pH | Optimal Temp. (°C) | Molecular Weight (kDa) |

| AlgNJ-07 | Serratia marcescens NJ-07 | PolyM-specific | 9.0 | 40 | ~25 |

| AlgL | Pseudomonas aeruginosa S21 | Bifunctional (PolyM/PolyG) | 7.5 | 37 | ~39.4 |

| AlyM | Microbulbifer sp. Q7 | PolyG-specific | 7.0 | 55 | ~63 |

| PMD | Pseudomonas mendocina | PolyM-specific | 7.0 | 30 | - |

| Aly7Sa | Flavobacterium sp. | PolyG-specific | 6.5 | 30 | - |

Table 2: Kinetic Parameters of Selected Alginate Lyases

| Enzyme Name | Substrate | Km (mg/mL) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1·mg-1·mL) |

| PolyM-Specific Lyases | |||||

| AlgNJ-07 | PolyM | 0.047 | - | 31.05 | 660.6 |

| Sodium Alginate | 0.093 | - | 35.34 | 379.9 | |

| PMD | PolyM | 1.32 | - | - | - |

| Sodium Alginate | 4.03 | - | - | - | |

| PolyG-Specific Lyases | |||||

| AlyM | PolyG | 0.37 | 62.49 | - | - |

| PolyM | 1.65 | 16.72 | - | - | |

| Sodium Alginate | 0.48 | 74.22 | - | - | |

| Cel32 | PolyG | - | - | 51.78 | - |

| PolyM | - | - | 163.73 | - | |

| Sodium Alginate | - | - | 101.87 | - |

Table 3: Degradation Products of Selected Alginate Lyases

| Enzyme Name | Specificity | Primary Products (Degree of Polymerization, DP) |

| AlgNJ-07 | PolyM-specific | Monosaccharides and oligosaccharides (DP 2-5)[2] |

| AlyM | PolyG-specific | Oligosaccharides (DP 2-5)[8] |

| Cel32 | Bifunctional | Oligosaccharides of low DP |

| Aly7Sa | PolyG-specific | Disaccharides to heptasaccharides from PolyG; Trisaccharides to octasaccharides from alginate[10] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of alginate lyases.

Alginate Lyase Activity Assay (Thiobarbituric Acid - TBA Method)

This method quantifies the β-formylpyruvate released from the unsaturated uronic acid product.

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Substrate solution (e.g., 0.5% w/v sodium alginate, polyM, or polyG in buffer)

-

Enzyme solution (appropriately diluted)

-

Periodic acid solution (e.g., 25 mM HIO₄ in 0.125 M H₂SO₄)

-

Sodium arsenite solution (e.g., 2% w/v in 0.5 M HCl)

-

Thiobarbituric acid (TBA) solution (e.g., 0.3% w/v, adjusted to pH 2.0)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture by combining the enzyme solution with the substrate solution in a suitable buffer. A typical reaction volume is 200 µL.

-

Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 250 µL of periodic acid solution and incubate for 20 minutes at room temperature.

-

Add 200 µL of sodium arsenite solution to quench the excess periodate. Vortex until the yellow-brown color disappears.

-

Add 1 mL of TBA solution and incubate in a boiling water bath for 10 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 548 nm.

-

A standard curve using β-formylpyruvic acid can be used to quantify the product. One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Analysis of Degradation Products

4.2.1. Thin-Layer Chromatography (TLC)

TLC provides a rapid, qualitative assessment of the oligosaccharide products.

Materials:

-

Silica gel 60 TLC plates

-

Developing solvent (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v)

-

Visualization reagent (e.g., 10% sulfuric acid in ethanol, followed by heating)

-

Oligosaccharide standards (if available)

Procedure:

-

Spot the reaction mixture (after stopping the enzyme reaction, e.g., by boiling) onto the TLC plate.

-

Develop the chromatogram in the developing solvent until the solvent front reaches near the top of the plate.

-

Dry the plate thoroughly.

-

Spray the plate with the visualization reagent and heat until the spots become visible.

-

Compare the migration of the product spots with those of known standards to estimate the degree of polymerization.

4.2.2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD allows for the separation and quantification of charged oligosaccharides with high resolution.

Materials:

-

HPAEC system with a PAD detector

-

Anion-exchange column (e.g., Dionex CarboPac series)

-

Mobile phases (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) solutions of varying concentrations)

-

Oligosaccharide standards

Procedure:

-

Prepare the samples by stopping the enzymatic reaction and removing the enzyme (e.g., by ultrafiltration).

-

Inject the sample into the HPAEC system.

-

Elute the oligosaccharides using a gradient of sodium acetate in a sodium hydroxide mobile phase. The specific gradient will depend on the column and the expected products.

-

Detect the eluted oligosaccharides using the PAD.

-

Quantify the products by comparing their peak areas to those of known standards.

4.2.3. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful tool for determining the precise molecular weight and, with tandem MS (MS/MS), the sequence of the oligosaccharide products.

Materials:

-

Mass spectrometer with an electrospray ionization source

-

Suitable solvent for sample infusion (e.g., acetonitrile/water)

Procedure:

-

Prepare the oligosaccharide sample, often after purification by chromatography.

-

Infuse the sample into the ESI source.

-

Acquire the mass spectrum in negative ion mode, as alginate oligosaccharides are acidic.

-

The resulting mass-to-charge ratios (m/z) can be used to determine the molecular weights and thus the degree of polymerization of the products.

-

For sequencing, select a specific parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which can reveal the sequence of M and G residues.

Mandatory Visualizations

Logical Relationship of this compound Specificity

Caption: Specificity of polyM and polyG alginate lyases.

Experimental Workflow for this compound Characterization

Caption: Workflow for this compound characterization.

Conclusion

The specificity of polyM- and polyG-alginate lyases is a critical determinant of their utility in various applications. A thorough understanding of their distinct functions, coupled with robust and standardized experimental protocols, is paramount for the targeted production of alginate oligosaccharides with desired biological activities. This guide provides a foundational framework for researchers and professionals engaged in the study and application of these versatile enzymes.

References

- 1. Biochemical Characterization and Degradation Pattern of a Unique pH-Stable PolyM-Specific this compound from Newly Isolated Serratia marcescens NJ-07 | MDPI [mdpi.com]

- 2. Biochemical Characterization and Degradation Pattern of a Unique pH-Stable PolyM-Specific this compound from Newly Isolated Serratia marcescens NJ-07 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Review of major sources and classification, properties, structure-function analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Creative Enzymes [creative-enzymes.com]

- 6. Biochemical and computational study of an this compound produced by Pseudomonas aeruginosa strain S21 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. os.copernicus.org [os.copernicus.org]

- 8. Expression and Characterization of a New PolyG-Specific this compound From Marine Bacterium Microbulbifer sp. Q7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional identification of this compound from the brown alga Saccharina japonica - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Substrate Specificity of Bifunctional Alginate Lyases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the substrate specificity of bifunctional alginate lyases, a class of enzymes with significant potential in various biotechnological and pharmaceutical applications. Alginate, a primary polysaccharide in brown algae, is a linear copolymer of β-D-mannuronate (M) and its C5-epimer, α-L-guluronate (G). Bifunctional alginate lyases are capable of degrading both polymannuronic acid (polyM) and polyguluronic acid (polyG) blocks within the alginate chain, making them highly efficient tools for the production of functional alginate oligosaccharides (AOS) with diverse biological activities.[1][2]

Core Concepts in Bifunctional Alginate Lyase Activity

Alginate lyases cleave the glycosidic bonds of alginate via a β-elimination mechanism, which results in the formation of a double bond between C4 and C5 at the non-reducing end of the generated oligosaccharide.[3][4] Based on their substrate preference, these enzymes are broadly categorized as polyM-specific (EC 4.2.2.3), polyG-specific (EC 4.2.2.11), or bifunctional, acting on both homopolymeric regions.[2][5] Their mode of action can be further distinguished as:

-

Endolytic: Cleaving internal glycosidic bonds within the alginate polymer to produce smaller oligosaccharides.[4][6]

-

Exolytic: Degrading the polymer from the ends, typically releasing monosaccharides or disaccharides.[4][7]

Many bifunctional alginate lyases exhibit a combination of both endolytic and exolytic activities.[7][8] The classification of alginate lyases into Polysaccharide Lyase (PL) families, based on amino acid sequence similarity, provides a framework for understanding their structure-function relationships.[6] Bifunctional alginate lyases are found in several PL families, including PL7 and PL18.[6][9]

Quantitative Analysis of Substrate Specificity

The substrate specificity of bifunctional alginate lyases is a critical parameter for their application. This is typically determined by measuring the enzyme's activity on different substrates, including sodium alginate (containing both M and G blocks), purified polyM, and purified polyG. The following tables summarize the quantitative data for several characterized bifunctional alginate lyases.

| Enzyme | Source Organism | Polysaccharide Lyase Family | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| AlyA | Isoptericola halotolerans NJ-05 | PL7 | 7984.82 (on sodium alginate) | 7.5 | 55 | [2] |

| FsAlgB | Flammeovirga sp. NJ-04 | Not Specified | 1760.8 (on sodium alginate) | 8.0 | 40 | [1] |

| Alg17B | Marine strain BP-2 | PL17 | 4036 (on sodium alginate) | 7.5 - 8.0 | 40 - 45 | [7] |

| aly-SJ02 | Pseudoalteromonas sp. SM0524 | PL18 | Not Specified | 8.5 | 50 | [10] |

| VaAly2 | Vibrio alginolyticus ATCC 17749 | PL7_5 | 5133 (on sodium alginate) | Not Specified | Not Specified | [11] |

Table 1: Biochemical Properties of Characterized Bifunctional Alginate Lyases. This table provides a comparative overview of the specific activity and optimal reaction conditions for several bifunctional alginate lyases.

| Enzyme | Substrate | Km (mM) | Reference |

| FsAlgB | Sodium Alginate | 1.28 | [1] |

| polyG | 0.69 | [1] | |

| polyMG | 0.92 | [1] | |

| polyM | 2.06 | [1] | |

| AlyA | Sodium Alginate | 5.6 | [2] |

| polyG | 3.2 | [2] | |

| polyM | 6.7 | [2] | |

| aly-SJ02 | Sodium Alginate | Not Specified | [10] |

| polyG | Lower than polyM and sodium alginate | [10] | |

| polyM | Not Specified | [10] |

Table 2: Michaelis-Menten Constants (Km) of Bifunctional Alginate Lyases for Different Substrates. This table highlights the substrate affinity of the enzymes, with a lower Km value indicating a higher affinity. For instance, FsAlgB shows the highest affinity for polyG.[1]

Experimental Protocols

Accurate characterization of bifunctional this compound substrate specificity relies on robust experimental protocols. The following sections detail the key methodologies.

This compound Activity Assay

The most common method for determining this compound activity is by measuring the increase in absorbance at 235 nm. This increase is a direct result of the formation of a double bond at the non-reducing end of the oligosaccharide product following the β-elimination reaction.[12][13]

Protocol:

-

Substrate Preparation: Prepare a 0.1% - 1% (w/v) solution of the desired substrate (sodium alginate, polyM, or polyG) in a suitable buffer (e.g., 50 mM Tris-HCl) at the optimal pH for the enzyme.[1][12]

-

Enzyme Reaction:

-

Stopping the Reaction: Terminate the reaction by heating the mixture in a boiling water bath for 5-10 minutes.[12][13]

-

Measurement: Measure the absorbance of the reaction mixture at 235 nm using a spectrophotometer.

-

Calculation of Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme required to cause an increase in absorbance at 235 nm of 0.1 per minute.[1][13]

An alternative method involves quantifying the reducing sugars released using the dinitrosalicylic acid (DNS) method.[14][15]

Determination of Substrate Specificity

To determine the substrate specificity, the enzyme activity is measured against different substrates under identical optimal reaction conditions.

Protocol:

-

Prepare 0.2% (w/v) solutions of sodium alginate, polyM, and polyG in the optimal buffer for the enzyme.[7]

-

Perform the this compound activity assay as described above for each substrate.

-

Compare the specific activity of the enzyme on each substrate to determine its preference. For example, Alg17B showed a preference for polyM.[7]

Plate Assay for Rapid Screening

A plate-based assay can be used for the rapid detection of this compound-producing microorganisms and for a qualitative assessment of substrate specificity.

Protocol:

-

Prepare agar (B569324) plates containing specific alginate block structures (polyM, polyG).[16][17]

-

Inoculate the plates with the microorganisms to be screened.

-

After incubation, visualize the clearing zones around the colonies by flooding the plate with a staining agent like cetyl pyridinium (B92312) chloride or ruthenium red.[16][17] The presence and size of the clearing zone indicate this compound activity and can suggest substrate preference.

Visualizing Mechanisms and Workflows

Mechanism of Action of Bifunctional this compound

The following diagram illustrates the general mechanism of action of a bifunctional this compound, capable of acting on both M and G blocks within an alginate chain.

Caption: Action of a bifunctional this compound.

Experimental Workflow for Characterizing Substrate Specificity

The logical flow of experiments to determine the substrate specificity of a novel bifunctional this compound is depicted below.

Caption: Workflow for substrate specificity analysis.

Conclusion

Bifunctional alginate lyases are a versatile class of enzymes with significant potential for the production of bioactive oligosaccharides. A thorough understanding of their substrate specificity, achieved through rigorous quantitative analysis and standardized experimental protocols, is paramount for their effective application in research, drug development, and other industrial processes. The methodologies and data presented in this guide provide a comprehensive resource for professionals working in these fields.

References

- 1. Elucidation of degrading pattern and substrate recognition of a novel bifunctional this compound from Flammeovirga sp. NJ-04 and its use for preparation alginate oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Novel Bifunctional Endolytic this compound with Variable Alginate-Degrading Modes and Versatile Monosaccharide-Producing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Characteristics, Biochemical Properties, and Pharmaceutical Applications of Alginate Lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Review of major sources and classification, properties, structure-function analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a bifunctional this compound as a new member of the polysaccharide lyase family 17 from a marine strain BP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional Characterization of a Novel Oligothis compound of Stenotrophomonas maltophilia KJ-2 Using Site-Specific Mutation Reveals Bifunctional Mode of Action, Possessing Both Endolytic and Exolytic Degradation Activity Toward Alginate in Seaweed Biomass [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Identification and characterization of a critical loop for the high activity of this compound VaAly2 from the PL7_5 subfamily [frontiersin.org]

- 12. Screening of this compound-Producing Bacteria and Optimization of Media Compositions for Extracellular this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Purification and Characterization of a Novel this compound from a Marine Streptomyces Species Isolated from Seaweed - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound assay [bio-protocol.org]

- 16. Plate Assay for Simultaneous Detection of Alginate Lyases and Determination of Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

The Engine of Alginate Degradation: A Technical Guide to the β-Elimination Catalytic Mechanism of Alginate Lyase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the catalytic mechanism of alginate lyases, a class of enzymes crucial for the degradation of alginate. Alginate, a major polysaccharide component of brown seaweed, has garnered significant interest in the pharmaceutical and biomedical fields for its bioactive properties. Understanding the enzymatic machinery that breaks down this complex polymer is paramount for harnessing its full potential in drug development and various biotechnological applications. This document details the core β-elimination reaction, summarizes key quantitative data, outlines experimental protocols for studying the enzyme, and provides visual representations of the catalytic pathways.

The Core of the Matter: The β-Elimination Mechanism

Alginate lyases catalyze the cleavage of the glycosidic bonds in alginate via a β-elimination reaction, rather than hydrolysis. This process results in the formation of a double bond between the C4 and C5 carbons of the uronic acid residue at the non-reducing end of the newly formed oligosaccharide.[1][2] The catalytic mechanism is a well-orchestrated, three-step process involving key amino acid residues within the enzyme's active site.[1][3]

Step 1: Neutralization of the Carboxyl Group

The first crucial step involves the neutralization of the negative charge on the carboxyl group of the uronic acid residue (either β-D-mannuronate or α-L-guluronate) at the +1 subsite. This is typically achieved through interaction with a positively charged amino acid residue, such as Arginine or Lysine, or a coordinated metal ion like Ca²⁺.[3][4] This neutralization is critical as it reduces the pKa of the proton at the C5 position, making it more susceptible to abstraction.[3]

Step 2: Proton Abstraction and Formation of a Carbanion Intermediate

A general base catalyst in the active site, commonly a Tyrosine or Histidine residue, abstracts the now acidic proton from the C5 carbon of the uronic acid.[3][4] This proton abstraction leads to the formation of a transient and highly unstable carbanion intermediate.

Step 3: Electron Rearrangement and Glycosidic Bond Cleavage

The final step involves a rapid rearrangement of electrons. The electron pair from the abstracted proton moves to form a double bond between C4 and C5. Concurrently, the glycosidic bond between the C4 of the uronic acid at the +1 subsite and the oxygen atom of the adjacent residue at the -1 subsite is cleaved. A general acid catalyst, often a Tyrosine residue, donates a proton to the oxygen of the leaving group, completing the cleavage process.[3] This results in the formation of an unsaturated oligosaccharide with a 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid at the non-reducing end.[1][2]

The stereochemistry of the substrate influences the catalytic strategy. For β-D-mannuronate, the C5 proton and the leaving group are in a syn-periplanar conformation, allowing for a syn-elimination. In contrast, for α-L-guluronate, these groups are in an anti-periplanar conformation, necessitating an anti-elimination.[1]

Quantitative Insights: Kinetic Parameters of Alginate Lyases

The efficiency of alginate lyases can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values vary significantly among lyases from different polysaccharide lyase (PL) families and with different substrate specificities. A lower Km value indicates a higher affinity of the enzyme for its substrate, while a higher Vmax signifies a greater catalytic rate.

| Enzyme | Polysaccharide Lyase (PL) Family | Source Organism | Substrate | Km (mg/mL) | Vmax (U/mg) | Reference |

| AlyA1 | PL7 | Zobellia galactanivorans | Alginate | 0.34 | 1250 | |

| Alg7D | PL7 | Vibrio sp. QY108 | Alginate | 1.83 | 345.6 | |

| A1-III | PL5 | Sphingomonas sp. A1 | Poly(M) | 0.08 | 1500 | |

| AlyGC | PL6 | Glaciecola chathamensis | Alginate | 2.1 | 120.5 | |

| Atu3025 | PL15 | Agrobacterium tumefaciens | Alginate | 1.2 | 3.4 | |

| AlySJ-02 | PL18 | Pseudoalteromonas sp. SM0524 | Alginate | 0.76 | 213.7 | |

| Exiguobacterium sp. Alg-S5 | - | Exiguobacterium sp. | Alginate | 0.91 | 21.8 | [5] |

| VaAly2 | PL7 | Vibrio alginolyticus | Alginate | 0.5333 | 830.9 | [6] |

| AlyH1 | PL7 | Vibrio furnissii H1 | Alginate | 2.28 | 2.81 | [7] |

| AlyC8-CD1 | - | Vibrio sp. C42 | Alginate | 1.64 | 24415.9 | [8] |

| AlyC8-CD2 | - | Vibrio sp. C42 | Alginate | 3.43 | 2270.6 | [8] |

Note: The units and experimental conditions for Km and Vmax may vary between studies. This table provides a comparative overview.

Experimental Protocols for Elucidating the Catalytic Mechanism

The study of the catalytic mechanism of alginate lyases relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in catalysis. By substituting a target amino acid, researchers can assess its importance for substrate binding and catalytic activity.

Protocol:

-

Template Plasmid Preparation: Isolate the plasmid DNA containing the gene encoding the alginate lyase of interest from a suitable E. coli strain.

-

Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be approximately 25-45 bases in length, with the mutation located in the center.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction mixture typically contains the template plasmid, the mutagenic primers, dNTPs, and the polymerase buffer.

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 1 minute (temperature dependent on primer melting temperature)

-

Extension: 68°C for 1 minute per kb of plasmid length

-

Repeat for 18-25 cycles.

-

-

Digestion of Parental DNA: Digest the PCR product with the endonuclease DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental plasmid DNA and leaving the newly synthesized, unmethylated mutant plasmid intact.[6]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Enzyme Activity Assay (Spectrophotometric Method)

The activity of this compound is commonly determined by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the C4-C5 double bond in the product.

Protocol:

-

Substrate Preparation: Prepare a solution of sodium alginate (typically 0.1-1.0% w/v) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Preparation: Purify the wild-type or mutant this compound and dilute it to an appropriate concentration in the same buffer.

-

Reaction Mixture: In a quartz cuvette, mix the alginate substrate solution with the enzyme solution to initiate the reaction. A typical reaction volume is 1 mL.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 235 nm over time at a constant temperature.

-

Calculation of Activity: One unit of this compound activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.1 per minute under the specified conditions.[9] The initial linear rate of the reaction should be used for calculations. The molar extinction coefficient of the unsaturated product (approximately 6150 M⁻¹cm⁻¹) can be used to quantify the amount of product formed.[6]

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of an this compound provides invaluable insights into its catalytic mechanism, revealing the precise arrangement of amino acid residues in the active site and their interactions with the substrate.

Protocol:

-

Protein Expression and Purification: Overexpress the this compound in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.

-

Crystallization: Screen for crystallization conditions using various commercially available or custom-made screens. The vapor diffusion method (hanging drop or sitting drop) is commonly employed.

-

X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Data Processing and Structure Determination: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using molecular replacement (if a homologous structure is available) or experimental phasing methods.

-

Structure Refinement and Analysis: The initial model is refined against the experimental data to improve its quality. The final structure is then analyzed to identify the active site residues and their interactions with a bound substrate or substrate analog.

Visualizing the Catalytic Process

Diagrams are essential for understanding the complex relationships and workflows in the study of enzyme catalysis. The following Graphviz diagrams illustrate the β-elimination mechanism and a typical experimental workflow.

Caption: The catalytic cycle of β-elimination in this compound.

Caption: Workflow for characterizing this compound catalytic mechanism.

Conclusion

The β-elimination mechanism of alginate lyases is a fascinating example of enzymatic precision. A detailed understanding of this process, supported by quantitative data and robust experimental methodologies, is essential for the rational design and engineering of these enzymes for various applications. From the development of novel therapeutics that target bacterial biofilms to the production of bioactive oligosaccharides, the ability to manipulate and optimize this compound activity holds immense promise. This guide provides a foundational framework for researchers and professionals seeking to delve into the intricate world of alginate degradation and its potential to drive innovation in science and medicine.

References

- 1. Diversity of Three-Dimensional Structures and Catalytic Mechanisms of Alginate Lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Review of major sources and classification, properties, structure-function analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alginate degrading enzymes: an updated comprehensive review of the structure, catalytic mechanism, modification method and applications of alginate lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Expression and Characterization of an this compound and Its Thermostable Mutant in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a critical loop for the high activity of this compound VaAly2 from the PL7_5 subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alginate Lyases from Marine Bacteria: An Enzyme Ocean for Sustainable Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Identification and characterization of a critical loop for the high activity of this compound VaAly2 from the PL7_5 subfamily [frontiersin.org]

The intricate relationship between structure and function in PL-7 family alginate lyases: A technical guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the structure-function relationship of Polysaccharide Lyase (PL) family 7 alginate lyases. This document outlines their catalytic mechanisms, substrate specificities, and key structural features, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Introduction to PL-7 Family Alginate Lyases

Alginate, a major polysaccharide component of brown algae cell walls and a biofilm constituent in some bacteria, is a linear copolymer of β-D-mannuronate (M) and its C5-epimer α-L-guluronate (G).[1] Alginate lyases are enzymes that degrade alginate via a β-elimination reaction, cleaving the glycosidic bonds and generating unsaturated oligosaccharides.[2] These enzymes are classified into several PL families based on their amino acid sequence similarity, with the PL-7 family being one of the most extensively studied.[3]

Members of the PL-7 family are predominantly bacterial in origin and exhibit a wide range of substrate specificities, including preferences for polyM, polyG, or both (bifunctional).[4] They can act in either an endolytic or exolytic manner, breaking down the alginate polymer into smaller oligosaccharides or single monosaccharide units, respectively.[1] This functional diversity, coupled with their potential applications in biofuel production, functional food development, and as therapeutic agents for disrupting bacterial biofilms, makes the PL-7 family a subject of intense research.[4]

Structural Hallmarks of PL-7 Alginate Lyases

The catalytic domain of PL-7 alginate lyases predominantly adopts a β-jelly roll fold.[1] This structure consists of two antiparallel β-sheets that form a cleft, housing the active site where substrate binding and catalysis occur.[3][5]

Several highly conserved amino acid residues are critical for the structure and function of these enzymes. Three conserved regions, often cited as (R/E)(S/T/N)EL, Q(I/V)H, and YFKAG(V/I)YNQ, are directly involved in forming the active site cavity.[3] Key catalytic residues typically include a histidine acting as the catalytic base and a tyrosine as the catalytic acid.[6] Additionally, arginine and glutamine residues play crucial roles in neutralizing the negative charge of the substrate's carboxyl group, a necessary step for the β-elimination reaction.[4]

Some PL-7 alginate lyases are multi-modular enzymes, featuring one or more carbohydrate-binding modules (CBMs) in addition to their catalytic domain. These CBMs can influence substrate specificity, catalytic efficiency, and the product profile of the enzyme.[2]

The Catalytic Mechanism: A Step-by-Step Breakdown

The degradation of alginate by PL-7 lyases proceeds through a β-elimination mechanism. This process can be broken down into three key steps:

-

Charge Neutralization: A conserved arginine or other positively charged residue in the active site interacts with the carboxyl group of the uronate residue at the +1 subsite, neutralizing its negative charge.[4]

-

Proton Abstraction: A catalytic base, typically a histidine residue, abstracts a proton from the C5 of the uronate residue.[6]

-

Glycosidic Bond Cleavage: This proton abstraction facilitates the formation of a double bond between C4 and C5, leading to the cleavage of the glycosidic bond between the +1 and -1 subsites. A catalytic acid, usually a tyrosine residue, then donates a proton to the oxygen of the glycosidic bond, resulting in the release of the product with a 4,5-unsaturated uronate at the non-reducing end.[1][6]

Quantitative Analysis of PL-7 Alginate Lyase Activity

The enzymatic activity of PL-7 alginate lyases is influenced by various factors, including pH, temperature, and the presence of metal ions. The following tables summarize key quantitative data for several characterized PL-7 enzymes.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| VaAly2 | Vibrio alginolyticus | 9.0 | 30 | [2] |

| Aly08 | Vibrio sp. SY01 | 8.35 | 45 | [7] |

| VsAly7D | Vibrio sp. QY108 | 8.0 | 35 | [8] |

| ALFA3 | Formosa algae | 6.0 | 35 | [9] |

| PsAlg7A | Paradendryphiella salina | 5.0 | 35 | [10] |

| PsAlg7B | Paradendryphiella salina | 8.0 | 40 | [10] |

| PsAlg7C | Paradendryphiella salina | 8.0 | 40 | [10] |

| AlgA | Bacillus sp. Alg07 | 7.5 | 40 | [11] |

| Enzyme | Substrate | K_m (mg/mL) | V_max (nmol·s⁻¹·mg⁻¹) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mg⁻¹·mL) | Reference |

| VaAly2 | Sodium Alginate | 0.5333 ± 0.0958 | 830.9 ± 37.2 | - | - | [12] |

| ALFA3 | Mannuronate-enriched | 0.12 ± 0.01 | 0.211 x 10⁻³ M/min | 5.80 | - | [9] |

| Guluronate-enriched | 0.128 x 10⁻³ M/min | 3.52 | [9] | |||

| TAPL7A | polyM | 3.43 mM | - | - | - | [13] |

| polyG | 1.89 mM | - | - | - | [13] | |

| Sodium Alginate | 0.26 mM | - | - | - | [13] |

Detailed Experimental Protocols

A systematic approach is required for the comprehensive characterization of a novel PL-7 this compound. The following sections provide detailed methodologies for key experiments.

Enzyme Activity Assay

The activity of alginate lyases is commonly determined by measuring the increase in absorbance at 235 nm, which results from the formation of a double bond at the non-reducing end of the cleaved product.[14]

Materials:

-

Sodium alginate (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH adjusted to the enzyme's optimum)

-

NaCl (if the enzyme is salt-activated)

-

Purified enzyme solution

-

Quartz cuvettes or 96-well UV-transparent plates

-

Spectrophotometer capable of reading at 235 nm

Procedure:

-

Prepare a substrate solution of sodium alginate (e.g., 0.1-3 mg/mL) in the appropriate buffer.[2][14]

-

Pre-incubate the substrate solution at the optimal temperature for the enzyme.[2]

-

Initiate the reaction by adding a known amount of the purified enzyme solution to the substrate solution. A typical reaction mixture might contain 180 µL of substrate solution and 20 µL of enzyme.[2][12]

-

Immediately monitor the increase in absorbance at 235 nm over a set period (e.g., 5-10 minutes).[2][12]

-

The initial linear rate of the reaction is used to calculate the enzyme activity.

-

One unit (U) of enzyme activity is often defined as the amount of enzyme that causes an increase in absorbance at 235 nm of 0.1 per minute under the specified conditions.[2][10]

For kinetic parameter determination:

-

Vary the substrate concentration over a range (e.g., 0.5 to 10 mg/mL) while keeping the enzyme concentration constant.[12]

-

Measure the initial reaction velocity (V) at each substrate concentration.

-

The Michaelis-Menten constant (K_m) and maximum velocity (V_max) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[12]

Protein Crystallization

Obtaining high-quality crystals is a prerequisite for determining the three-dimensional structure of an enzyme by X-ray crystallography.

Materials:

-

Highly purified and concentrated enzyme solution (e.g., > 5 mg/mL)

-

Crystallization screens (commercially available kits with a wide range of chemical conditions)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscopes for crystal visualization

Procedure (Vapor Diffusion Method):

-

Pipette a small volume (e.g., 1 µL) of the purified protein solution and an equal volume of the reservoir solution from a crystallization screen onto a cover slip (hanging-drop) or into the well of a crystallization plate (sitting-drop).[15]

-

Seal the reservoir containing a larger volume (e.g., 500 µL) of the same reservoir solution.

-

Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of the protein and precipitant in the drop, which can lead to crystal formation.

-

Incubate the plates at a constant temperature (e.g., 293 K).[15]

-

Regularly inspect the drops under a microscope for the appearance of crystals over several days to weeks.

-

An example of a successful crystallization condition for a PL-7 this compound is 1.4 M sodium chloride, 0.1 M potassium sodium phosphate, and 0.1 M MES-NaOH pH 6.5.[15]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the enzyme's catalytic activity, substrate binding, and stability.

Materials:

-

Plasmid DNA containing the gene of the PL-7 this compound

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure (based on PCR):

-

Design and synthesize a pair of complementary primers that contain the desired mutation and anneal to the template plasmid.

-

Perform a PCR reaction using the mutagenic primers and the plasmid template with a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

Express the mutant protein and purify it for subsequent functional characterization.

Visualizing Relationships and Workflows

Experimental Workflow for Characterization

The characterization of a novel PL-7 this compound follows a logical progression of experiments to elucidate its biochemical and structural properties.

Structure-Function Relationship

The function of a PL-7 this compound is intrinsically linked to its three-dimensional structure and the specific amino acid residues that constitute its active site and substrate-binding cleft.

Conclusion

The PL-7 family of alginate lyases represents a diverse and functionally significant group of enzymes. Their characteristic β-jelly roll structure, conserved catalytic residues, and varied substrate specificities make them a fascinating subject for both fundamental and applied research. A thorough understanding of their structure-function relationships, facilitated by the experimental approaches detailed in this guide, is essential for harnessing their full potential in various biotechnological and pharmaceutical applications. The continued exploration of these enzymes promises to yield novel biocatalysts with tailored properties for a range of industrial processes.

References

- 1. cazypedia.org [cazypedia.org]

- 2. Frontiers | Identification and characterization of a critical loop for the high activity of this compound VaAly2 from the PL7_5 subfamily [frontiersin.org]

- 3. This compound: Review of major sources and classification, properties, structure-function analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and molecular basis for the substrate positioning mechanism of a new PL7 subfamily this compound from the arctic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of an Alkaline this compound with pH-Stable and Thermo-Tolerance Property - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Characterization of a Novel Exo-Type PL7 this compound VsAly7D from Marine Vibrio sp. QY108 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two New Alginate Lyases of PL7 and PL6 Families from Polysaccharide-Degrading Bacterium Formosa algae KMM 3553T: Structure, Properties, and Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Identification and characterization of a critical loop for the high activity of this compound VaAly2 from the PL7_5 subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Screening of this compound-Producing Bacteria and Optimization of Media Compositions for Extracellular this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystallization and preliminary X-ray analysis of this compound, a member of family PL-7, from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying Alginate Lyase Genes in Microbial Genomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to identify and characterize novel alginate lyase genes from microbial genomes. Alginate lyases are enzymes with significant potential in various biotechnological and pharmaceutical applications, including the production of bioactive oligosaccharides and the degradation of pathogenic biofilms. This document outlines the key bioinformatic and experimental workflows, from initial in silico screening to final biochemical characterization.

Bioinformatic Identification of Candidate this compound Genes

The initial step in discovering novel alginate lyases involves the computational analysis of microbial genome sequences. This bioinformatic approach allows for the rapid screening of large datasets to identify putative this compound-encoding genes.

Homology-Based Searching

Homology-based methods are the most common starting point for identifying new genes. This involves searching for sequences with significant similarity to known and characterized alginate lyases.

-

BLAST (Basic Local Alignment Search Tool): Protein sequences of known alginate lyases from various polysaccharide lyase (PL) families can be used as queries to search against a translated microbial genome database. A successful hit is typically characterized by a low E-value and high sequence identity.

-

Databases: Several curated databases are invaluable for identifying carbohydrate-active enzymes, including alginate lyases.

-

CAZy (Carbohydrate-Active enZYmes) Database: This database classifies alginate lyases into different PL families based on their amino acid sequence similarity. As of recent updates, alginate lyases are found in PL families 5, 6, 7, 8, 14, 15, 17, 18, 31, 32, 34, 36, 38, 39, 41, and 44.[1]

-

Pfam and COG Databases: These databases contain information on protein families and conserved domains. Searching for domains associated with this compound activity (e.g., "Alginate_lyase," "PL-7") can identify candidate genes.

-

Conserved Motif and Domain Analysis

Alginate lyases often possess conserved sequence motifs and structural domains that are critical for their catalytic activity. Identifying these features can help in pinpointing candidate genes. Sequence alignment of putative proteins with known alginate lyases can reveal conserved catalytic residues. For instance, many PL7 family alginate lyases contain a conserved HQY motif involved in catalysis.[2][3]

Phylogenetic Analysis

Constructing a phylogenetic tree with candidate protein sequences and known alginate lyases can provide insights into their evolutionary relationships and potential functional similarities.[4] This analysis helps in classifying the putative enzymes into specific PL families and predicting their substrate specificities.

Logical Relationship of Bioinformatics Tools

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Identification and characterization of a critical loop for the high activity of this compound VaAly2 from the PL7_5 subfamily [frontiersin.org]

- 3. Identification and characterization of a critical loop for the high activity of this compound VaAly2 from the PL7_5 subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Endolytic vs. Exolytic Alginate Lyase: A Technical Guide to Mode of Action, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alginate lyases, enzymes that catalyze the degradation of alginate, are pivotal in various biotechnological and pharmaceutical applications. Their mode of action, broadly classified as endolytic or exolytic, dictates the nature of the resulting alginate oligosaccharides (AOS) and, consequently, their biological activity. This technical guide provides an in-depth exploration of the distinct mechanisms of endolytic and exolytic alginate lyases. It offers a comprehensive overview of their substrate specificity, product profiles, and kinetic parameters, summarized in comparative data tables. Detailed experimental protocols for key characterization assays are provided to enable researchers to differentiate and analyze these enzymes. Furthermore, this guide visualizes the critical roles of alginate lyases in disrupting bacterial biofilms and inducing plant defense signaling pathways, offering insights for drug development and agricultural applications.

Introduction to Alginate and Alginate Lyases

Alginate is a linear anionic polysaccharide primarily found in the cell walls of brown seaweeds and as an extracellular polysaccharide in some bacteria, such as Pseudomonas aeruginosa. It is a copolymer composed of (1-4)-linked β-D-mannuronate (M) and its C-5 epimer α-L-guluronate (G) residues.[1] These residues are arranged in blocks of consecutive M residues (M-blocks), G residues (G-blocks), and alternating M and G residues (MG-blocks).[2]

Alginate lyases (EC 4.2.2.3 and EC 4.2.2.11) are a class of enzymes that degrade alginate via a β-elimination mechanism, which results in the formation of a double bond between C4 and C5 of the uronic acid at the non-reducing end of the generated oligosaccharide. This process yields unsaturated AOS with diverse biological activities, including antioxidant, anti-inflammatory, and prebiotic properties, making them valuable in the pharmaceutical and food industries.[3]

The mode of action of alginate lyases is a critical determinant of the size and composition of the resulting AOS. This guide focuses on the two primary modes of action: endolytic and exolytic cleavage.

Modes of Action: Endolytic vs. Exolytic

Endolytic Alginate Lyases

Endolytic alginate lyases cleave glycosidic bonds at random internal sites within the alginate polymer chain.[4] This "endo-acting" mechanism leads to a rapid decrease in the viscosity of the alginate solution and the production of a heterogeneous mixture of unsaturated oligosaccharides of varying lengths, typically di-, tri-, and tetrasaccharides.[4][5] Most endolytic bacterial alginate lyases are classified into Polysaccharide Lyase (PL) families PL-5 and PL-7.[5]

Key Characteristics of Endolytic Alginate Lyases:

-

Action: Random internal cleavage of the alginate chain.

-

Products: A mixture of unsaturated oligosaccharides (di-, tri-, tetrasaccharides, etc.).[4]

-

Effect on Viscosity: Rapid and significant reduction.

-

Applications: Production of bioactive oligosaccharides, elucidation of alginate structure, and preparation of algal protoplasts.[4]

Exolytic Alginate Lyases (Oligoalginate Lyases)

Exolytic alginate lyases, also known as oligoalginate lyases, act on the ends of the alginate polymer or on oligosaccharides. They sequentially cleave residues from the non-reducing end of the substrate, primarily producing unsaturated monosaccharides or disaccharides.[4][5] This "exo-acting" mechanism results in a slower, more gradual decrease in the overall molecular weight of the alginate. The majority of exolytic alginate lyases belong to the PL-15 and PL-17 families.[5]

Key Characteristics of Exolytic Alginate Lyases:

-

Action: Sequential cleavage from the non-reducing end.

-

Products: Primarily unsaturated monosaccharides or disaccharides.[4]

-

Effect on Viscosity: Slower and less dramatic reduction compared to endolytic lyases.

-

Applications: Complete saccharification of alginate for biofuel production and fine-tuning the composition of alginate oligosaccharides.[6]

Bifunctional Alginate Lyases

Some alginate lyases exhibit both endolytic and exolytic activities, or can act on both polyM and polyG blocks, and are thus termed bifunctional.[5][7][8] These enzymes are of particular interest as they can more efficiently degrade the complex structure of alginate. For instance, a novel oligoalginate lyase from Stenotrophomonas maltophilia KJ-2 has been shown to possess both endolytic and exolytic degradation activity, leading to the complete depolymerization of alginate to monomers.[8]

Quantitative Data on this compound Activity

The catalytic efficiency of endolytic and exolytic alginate lyases can be compared by examining their kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or turnover number (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate.

Table 1: Kinetic Parameters of Endolytic Alginate Lyases

| Enzyme Source | PL Family | Substrate | Km (mg/mL) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mg-1mL) | Reference |

| Vibrio sp. H204 (Aly35) | PL7 | Sodium Alginate | 0.89 ± 0.05 | 1587.3 ± 52.4 | 158.7 | 178.3 | [9] |

| Paradendryphiella salina (PsAlg7A) | PL7 | Alginate | 0.23 ± 0.02 | 1.1 ± 0.0 | 1.2 | 5.2 | [10] |

| Paradendryphiella salina (PsAlg7C) | PL7 | Alginate | 0.17 ± 0.02 | 4.0 ± 0.1 | 4.3 | 25.3 | [10] |

| Psychromonas sp. SP041 (Alg169) | - | Sodium Alginate | 1.63 ± 0.11 | - | 134.7 ± 3.4 | 82.6 | [11] |

Table 2: Kinetic Parameters of Exolytic Alginate Lyases

| Enzyme Source | PL Family | Substrate | Km (mg/mL) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mg-1mL) | Reference |

| Vibrio splendidus (OalA) | PL17 | Alginate | 3.25 ± 0.12 | - | 164 ± 2.5 | 50.5 ± 0.8 | [4] |

| Vibrio splendidus (OalB) | PL15 | Alginate | 27.6 ± 1.8 | - | 1373 ± 75 | 49.7 ± 2.7 | [4] |

| Vibrio splendidus (OalC) | PL15 | Alginate | 34.7 ± 1.3 | - | 3088 ± 208 | 89 ± 6 | [4] |

| Tamlana sp. s12 (rAlys1) | PL7 | Sodium Alginate | 1.38 ± 0.08 | 1350 | 443.5 ± 14.2 | 321.4 | [12] |

Experimental Protocols for Characterizing this compound Activity

Differentiating between endolytic and exolytic modes of action requires a combination of assays that monitor changes in the physical properties of the alginate substrate and analyze the resulting degradation products.

Viscometric Assay

This assay is particularly useful for distinguishing between endolytic and exolytic activity. Endolytic lyases cause a rapid drop in the viscosity of an alginate solution due to the internal cleavage of long polymer chains. In contrast, exolytic lyases, which act on the ends of the polymer, cause a much slower and less pronounced decrease in viscosity.

Detailed Methodology:

-

Substrate Preparation: Prepare a 0.5% (w/v) solution of high-viscosity sodium alginate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Allow the alginate to dissolve completely, which may require gentle stirring for several hours.

-

Viscometer Setup: Use a Cannon-Fenske viscometer or a similar capillary viscometer equilibrated in a temperature-controlled water bath at 25°C.[13][14]

-

Reaction Initiation: Pipette a defined volume of the alginate solution (e.g., 5 mL) into the viscometer.[13] Add a small volume of the enzyme solution (e.g., 0.5 mL) to initiate the reaction and mix thoroughly.[13]

-

Measurement: Measure the efflux time of the solution through the capillary at regular intervals (e.g., every 2-5 minutes) for a total period of 30-60 minutes.

-

Data Analysis: Calculate the relative viscosity at each time point. A plot of the reciprocal of the specific viscosity against time will yield a straight line for the initial phase of the reaction, the slope of which is proportional to the enzyme activity.[13] A steep slope indicates high endolytic activity.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC separates molecules based on their hydrodynamic volume, making it an excellent tool for monitoring the change in the molecular weight distribution of alginate during enzymatic degradation.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of sodium alginate (e.g., 1 mg/mL) in the GPC mobile phase (e.g., 0.1 M NaNO₃).

-

Incubate the alginate solution with the this compound at the optimal temperature and pH for the enzyme.

-

At different time points (e.g., 0, 10, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Filter the samples through a 0.22 µm syringe filter before injection.[15]

-

-

GPC/SEC System:

-

Use a GPC/SEC system equipped with a refractive index (RI) detector and a set of columns suitable for separating a wide range of polysaccharide molecular weights (e.g., Ultrahydrogel columns).

-

The mobile phase should be an aqueous salt solution (e.g., 0.1 M NaNO₃) to minimize ionic interactions.

-

-

Analysis:

-

Inject the samples onto the GPC/SEC system.

-

Monitor the elution profile. Endolytic activity will be characterized by a rapid shift of the entire molecular weight distribution towards lower molecular weights. Exolytic activity will show a gradual decrease in the main polymer peak with the concurrent appearance of a low molecular weight peak corresponding to the released mono- or disaccharides.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a high-resolution technique for the separation and quantification of the oligosaccharide products of alginate degradation.[16][17] This method is ideal for determining the specific di-, tri-, and tetrasaccharides produced by endolytic lyases and the monosaccharides produced by exolytic lyases.

Detailed Methodology:

-

Sample Preparation:

-

Perform the enzymatic degradation of alginate as described for the GPC/SEC analysis.

-

Dilute the reaction aliquots with ultrapure water to a concentration suitable for HPAEC-PAD analysis (typically in the µg/mL range).

-

-

HPAEC-PAD System:

-

Use an HPAEC system equipped with a PAD detector and a high-pH anion-exchange column (e.g., CarboPac PA1 or PA20).

-

The mobile phase is typically a gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) solution. A common gradient might be 0-500 mM sodium acetate in 100 mM NaOH over 30-40 minutes.

-

-

Analysis:

-